1-(2-Aminophenyl)propan-2-ol
Description
Significance in Advanced Organic Synthesis
The utility of 1-(2-Aminophenyl)propan-2-ol in advanced organic synthesis is well-documented. It functions as a key precursor for the creation of a diverse array of organic compounds, including those with significant biological and material science applications.
One of the primary applications of this compound is in the synthesis of heterocyclic molecules. For instance, research has demonstrated its transformation into 2-methylindoline (B143341). researchgate.net This reaction proceeds through a dehydration-cyclization and dehydrogenation pathway, highlighting the compound's ability to undergo intramolecular reactions to form complex ring systems. researchgate.net The synthesis of such indole (B1671886) derivatives is of great interest due to their prevalence in pharmaceuticals and natural products.
Furthermore, this compound is a valuable intermediate in what are known as "hydrogen borrowing" reactions. These reactions are considered environmentally friendly as they facilitate the formation of carbon-nitrogen bonds with the release of water as the only byproduct. researchgate.net Specifically, it has been used in the synthesis of secondary amines, showcasing its potential in sustainable chemical processes. The presence of both an amino and a hydroxyl group allows for a range of chemical transformations, including oxidation of the alcohol to a ketone and various substitution reactions at the amine.
Common synthetic routes to prepare this compound itself often involve the reduction of the corresponding nitro compound, 1-(2-nitrophenyl)propan-2-ol. This reduction is typically achieved using catalytic hydrogenation with reagents like palladium on carbon.
Role in Chiral Chemistry
The chiral nature of this compound, arising from the stereocenter at the carbon bearing the hydroxyl group, makes it a particularly interesting molecule in the field of chiral chemistry and asymmetric synthesis. Chiral molecules exist as non-superimposable mirror images (enantiomers), and often, only one enantiomer exhibits the desired biological or chemical activity.
This compound can be utilized as a chiral auxiliary, a molecule that is temporarily incorporated into a non-chiral starting material to direct a subsequent reaction to proceed stereoselectively, leading to the preferential formation of one enantiomer of the product. After the reaction, the auxiliary can be removed and potentially recycled.
Moreover, derivatives of this compound can be synthesized to act as chiral ligands for metal catalysts. These chiral ligands coordinate to a metal center, creating a chiral environment that can induce high levels of enantioselectivity in a wide range of chemical reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of new and efficient chiral ligands is a major focus of modern organic chemistry, and amino alcohols like this compound provide a readily accessible and modifiable scaffold for ligand design.
Scope of Current Research Directions
Current research involving this compound continues to expand into new and exciting areas. A significant area of investigation is its use in the synthesis of novel P,N ligands. These ligands, which contain both phosphorus and nitrogen donor atoms, are highly sought after for their applications in asymmetric catalysis. An efficient, multi-gram scale synthesis of a variety of P,N ligands has been reported, which involves the deprotonation of an amine followed by the addition of a chlorophosphine. researchgate.net
Researchers are also exploring the catalytic transformations of this compound itself. Studies have investigated its conversion to 2-methylindoline using a range of catalysts, including various noble metals supported on materials like zeolites, titania, and carbon. researchgate.net The goal of such research is to develop highly selective and efficient catalytic systems for the production of valuable chemical intermediates. researchgate.net
Furthermore, the unique combination of functional groups in this compound makes it a candidate for the development of new bioactive molecules. Its structural similarity to certain neurotransmitters suggests potential interactions with biological receptors. smolecule.com While this article does not delve into specific biological activities, the underlying chemical properties of the compound make it a point of interest for medicinal chemistry research.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-aminophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQBIKFTBHLHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Aminophenyl Propan 2 Ol
Established Chemical Synthesis Routes
Traditional synthetic methods for 1-(2-Aminophenyl)propan-2-ol rely on foundational organic reactions, including the reduction of corresponding ketone and nitro precursors and the coupling of nucleophilic amines with epoxides.
Reduction of Ketone Precursors
A primary and straightforward method for synthesizing this compound is through the reduction of its corresponding ketone or nitro precursors. The reduction of the ketone, 1-(2-aminophenyl)propan-1-one, directly yields the secondary alcohol. More commonly, the synthesis starts with the nitrated analogue, 1-(2-nitrophenyl)propan-2-ol, which is then reduced. The nitro group is converted to an amino group, producing the target compound. This reduction is typically achieved through catalytic hydrogenation.
One common industrial approach involves the use of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction is generally performed under mild conditions, such as at room temperature and atmospheric pressure. Alternative reducing agents like sodium borohydride (B1222165) can also be employed. The process can also be applied to the analogous compound 2,2-diphenylpropane, which is first nitrated to 2,2-bis(nitrophenyl)propane and subsequently reduced to 2,2-bis(aminophenyl)propane, demonstrating the industrial utility of this reduction sequence. google.com
| Precursor | Reagent(s) | Catalyst | Product | Reference(s) |
| 1-(2-Nitrophenyl)propan-2-ol | Hydrogen Gas (H₂) | Palladium on Carbon (Pd/C) | This compound | |
| 2-Acetylphenylamine | Formaldehyde, Sodium Borohydride | - | This compound | |
| 1-(2-Aminophenyl)propan-1-one | Sodium Borohydride (NaBH₄) | - | This compound |
Coupling Reactions Involving Aminothiophenols and Epoxides
The synthesis of amino alcohols can be effectively achieved through the nucleophilic ring-opening of epoxides. In the case of this compound, this involves the reaction of 2-aminophenol (B121084) with propylene (B89431) oxide. sci-hub.stresearchgate.netgoogle.com This method is often performed under solvent-free conditions in a sealed container at elevated temperatures (e.g., 90°C), resulting in high yields of the corresponding β-amino alcohol. researchgate.net
The reaction between 2-aminophenol and propylene oxide can lead to a mixture of regioisomers. sci-hub.st However, experimental data shows that the major product results from the nucleophilic attack of the amine group of 2-aminophenol at the less sterically hindered carbon atom of the propylene oxide ring. sci-hub.stresearchgate.net This regioselectivity is a key consideration in this synthetic approach. The reaction proceeds without the need for catalysts, excess amine, or solvents, making it an efficient and simple method. researchgate.net
| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference(s) |
| 2-Aminophenol | Propylene Oxide | Solvent-free, 90°C, 1 hr | This compound | 99% | sci-hub.st |
Acid-Promoted Cyclodehydration Approaches
Acid-promoted cyclodehydration is a versatile method for synthesizing azaheterocycles, such as pyrrolidines and piperidines, from amino alcohol precursors. rsc.org In this type of reaction, an acid catalyst is used to activate the hydroxyl group of the amino alcohol, facilitating its removal as a water molecule and subsequent intramolecular cyclization by the amino group. rsc.orgmdpi.com Reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) can be used to activate the hydroxyl group. rsc.org
While this method is generally used to synthesize cyclic compounds from amino alcohols, it is relevant to this compound as this molecule can serve as a substrate for such transformations. researchgate.net Specifically, the transformation of this compound can lead to the formation of 2-methylindoline (B143341) through a dehydration-cyclization pathway, particularly in the presence of acidic catalysts. researchgate.net However, selectivity towards this product can be low as the reaction network may favor dehydrogenation to form 2-methylindole (B41428) instead. researchgate.net
Advanced Catalytic Synthesis Strategies
Modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, selectivity, and environmental friendliness. For this compound and related compounds, advanced catalytic strategies, including hydrogen borrowing and various metal-catalyzed transformations, are at the forefront of research.
Hydrogen Borrowing Methodologies
Hydrogen borrowing is an environmentally benign catalytic process for forming carbon-nitrogen or carbon-carbon bonds. shokubai.org The reaction involves the temporary removal of hydrogen from an alcohol by a catalyst to form an aldehyde intermediate in-situ. shokubai.org This aldehyde then reacts with another molecule, such as an amine, to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned by the catalyst. shokubai.org
This compound is a key molecule in the study of hydrogen borrowing reactions. shokubai.orgeuropa.eueuropa.eu It can undergo intramolecular hydrogen borrowing, where the molecule's own hydroxyl and amino groups react. researchgate.net This process has been investigated for the synthesis of 2-methylindole and 2-methylindoline, which are important intermediates for pharmaceuticals. shokubai.org The transformation is typically studied at high temperatures (e.g., 200°C) using a range of catalysts, including those based on ruthenium, palladium, platinum, rhodium, and iridium supported on materials like carbon, titania, or zeolites. researchgate.netshokubai.org However, studies have shown that the reaction of this compound may not strictly follow the classic hydrogen borrowing pathway, instead proceeding through a dehydration-cyclization and dehydrogenation network. researchgate.net
| Catalyst System | Support | Application | Reference(s) |
| Ruthenium (Ru) | PDEA (poly((2-diethylamino)ethyl methacrylate)) | Hydrogen borrowing reaction of this compound | europa.eu, europa.eu |
| Ru, Pd, Pt, Rh, Ir | Carbon, Titania, Zeolite | Transformation of this compound | shokubai.org, researchgate.net |
Metal-Catalyzed Transformations
Various metal catalysts are instrumental in the synthesis and subsequent transformations of this compound. These catalysts offer high efficiency and selectivity for a range of reactions, including hydrogenation, dehydrogenation, and cyclization. Noble metals such as platinum (Pt), palladium (Pd), rhodium (Rh), and iridium (Ir) supported on materials like beta zeolite, TiO₂, carbon, and Al₂O₃ have been extensively studied. researchgate.net
For instance, iridium complexes have been optimized for the N-alkylation of aromatic amines with alcohols, a reaction class to which the synthesis of derivatives from this compound belongs. researchgate.net Ruthenium catalysts, such as Ru/PDEA, have been specifically developed for the hydrogen borrowing reaction of this compound. europa.eueuropa.eu Furthermore, the transformation of this amino alcohol to 2-methylindoline and 2-methylindole is highly dependent on the choice of catalyst and support, with acidic supports favoring the formation of the final cyclized products. researchgate.net The highest conversion rates in these transformations have been achieved with acidic zeolite catalysts like H-Beta-150 and H-Beta-25. researchgate.net
Chemo-Enzymatic and Biocatalytic Approaches
Chemo-enzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives for the synthesis of chiral this compound. These strategies leverage the inherent stereoselectivity of enzymes.
Enzymatic Kinetic Resolution Strategies
Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers from a racemic mixture. Lipases, particularly Candida antarctica lipase (B570770) B (CALB), are widely used for this purpose due to their broad substrate specificity and high enantioselectivity. researchgate.netnih.govdss.go.thmdpi.com The resolution of racemic secondary alcohols, including β-amino alcohols, is typically achieved through enantioselective acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. unipd.itresearchgate.net
The choice of acyl donor and solvent is crucial for achieving high enantioselectivity (E-value). Vinyl acetate (B1210297) is a commonly used acyl donor. dss.go.th While specific data for the resolution of this compound is not abundant, studies on similar structures like racemic 1-phenyl-1-propanol (B1198777) have shown that Novozym 435 (an immobilized form of CALB) can achieve high enantiomeric excess (up to 95% ee for the S-enantiomer) under optimized conditions. nih.gov
| Enzyme | Substrate Type | Reaction Type | Key Findings |
| Candida antarctica Lipase B (CALB) | Racemic secondary alcohols | Enantioselective acylation | High enantioselectivity (E > 200) for various alcohols. unipd.it |
| Novozym 435 (immobilized CALB) | Racemic 1-phenyl-1-propanol | Enantioselective esterification | 95% ee(S) achieved. nih.gov |
| Lipases | Racemic β-amino alcohols | Hydrolysis/Acylation | Effective resolution of various β-amino alcohol structures. researchgate.net |
This table summarizes the application of enzymatic kinetic resolution for chiral secondary alcohols, a strategy applicable to this compound.
Asymmetric Reduction Methods
The asymmetric reduction of prochiral ketones is a direct and highly effective biocatalytic route to enantiomerically pure alcohols. Ketoreductases (KREDs) and other dehydrogenases are employed to catalyze the stereoselective reduction of a ketone to a specific alcohol enantiomer. libretexts.org This approach can be applied to the synthesis of (R)- or (S)-1-(2-aminophenyl)propan-2-ol from 1-(2-aminophenyl)propan-2-one.
Engineered amine dehydrogenases have also been developed for the desymmetric reductive amination of diketones to produce β-amino ketones with high stereoselectivity, which are precursors to β-amino alcohols. acs.org These biocatalytic reductions are often performed in aqueous media under mild conditions and can achieve very high enantiomeric excess (>99% ee) and good yields. The cofactor, typically NADH or NADPH, is regenerated in situ using a substrate-coupled or enzyme-coupled system.
| Enzyme Type | Substrate | Product | Stereoselectivity |
| Ketoreductase (KRED) | 1-(2-Aminophenyl)propan-2-one | (R)- or (S)-1-(2-Aminophenyl)propan-2-ol | High (often >99% ee) |
| Amine Dehydrogenase | 2,2-disubstituted-1,3-cyclopentadiones | (2R, 3R)-β-Amino Ketones | Up to >99% de and ee |
This table highlights the use of enzymes in the asymmetric reduction of ketones to produce chiral alcohols and amino ketones.
Enzyme-Mediated Epoxide Ring-Opening
The ring-opening of epoxides with amines is a fundamental reaction for the synthesis of β-amino alcohols. This transformation can be catalyzed by enzymes, offering a green and selective alternative to chemical methods. organic-chemistry.org Lipases have been shown to catalyze the aminolysis of epoxides.
A tandem catalytic system using Pd/C has been reported for the synthesis of β-amino alcohols from nitroarenes and epoxides. acs.orgnih.gov In this process, the nitroarene is first reduced to an aniline (B41778) in situ via transfer hydrogenation, which then acts as a nucleophile to open the epoxide ring. acs.orgnih.gov While this specific example uses a chemical catalyst for the reduction, the subsequent amine-epoxide reaction can be conceptually performed using an enzymatic catalyst. A plausible chemo-enzymatic route could involve the chemical or enzymatic reduction of a nitro-substituted epoxide followed by a lipase-catalyzed ring-opening with an amine, or the enzymatic ring-opening of an appropriate epoxide with 2-aminoaniline.
| Reaction Type | Reactants | Catalyst | Product Type |
| Tandem Hydrogenation/Ring-Opening | Nitroarenes, Epoxides | Pd/C | β-Amino Alcohols |
| Enzymatic Aminolysis | Epoxides, Amines | Lipase | β-Amino Alcohols |
This table outlines strategies for the synthesis of β-amino alcohols involving epoxide ring-opening, including a potential chemo-enzymatic approach.
Reaction Mechanisms and Pathways of 1 2 Aminophenyl Propan 2 Ol
Mechanistic Investigations of Cyclization and Dehydrogenation
The transformation of 1-(2-aminophenyl)propan-2-ol is a focal point of research, primarily aiming for the synthesis of 2-methylindoline (B143341) and 2-methylindole (B41428), which are important intermediates for pharmaceuticals. shokubai.org Studies conducted at elevated temperatures (e.g., 200 °C) show that the reaction network typically involves a sequence of dehydration-cyclization and dehydrogenation steps. shokubai.orgresearchgate.net
The reaction of this compound can yield both 2-methylindoline and its oxidized counterpart, 2-methylindole. The prevailing pathway does not conform to a classic "hydrogen borrowing" mechanism. shokubai.orgresearchgate.net Instead, the reaction proceeds through a dehydration-cyclization and subsequent dehydrogenation. researchgate.net This alternative reaction network suggests that 2-methylindole is a primary product, and 2-methylindoline is formed under specific catalytic conditions that favor hydrogenation. shokubai.orgresearchgate.net
A variety of heterogeneous catalysts, including noble metals like Ruthenium (Ru), Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Iridium (Ir) supported on materials such as carbon, titania, and zeolites, have been investigated for this transformation. shokubai.orgresearchgate.netresearchgate.net While most catalysts show high selectivity towards the formation of 2-methylindole, the production of the desired 2-methylindoline has proven more challenging, with selectivity often being low. researchgate.netresearchgate.net
Table 1: Catalyst Performance in the Transformation of this compound
| Catalyst | Support | Primary Product | Key Finding | Reference |
|---|---|---|---|---|
| Ru, Pd, Pt, Rh, Ir | Carbon, Titania, Zeolites | 2-Methylindole | High selectivity to 2-methylindole was observed across most catalysts. | shokubai.orgresearchgate.net |
| Ir | H-Beta-150 (Zeolite) | 2-Methylindoline | Achieved the highest selectivity to 2-methylindoline among the tested catalysts. | researchgate.net |
| Metal-free Zeolites | H-Beta-150, H-Beta-25 | - | Demonstrated the highest overall conversion of the starting material. | researchgate.net |
The acidity of the catalyst plays a crucial role in directing the selectivity of the reaction towards either 2-methylindole or 2-methylindoline. researchgate.net Experimental evidence shows that the formation of 2-methylindoline is significantly favored when using highly acidic catalysts. researchgate.net For instance, an Iridium catalyst supported on the acidic zeolite H-Beta-150 (0.3% Ir–H-Beta-150) provided the highest selectivity to 2-methylindoline. researchgate.net
Furthermore, to achieve high yields of 2-methylindoline, a two-step approach can be employed where 2-methylindole is first formed and then subsequently hydrogenated. researchgate.net This hydrogenation step is particularly effective when performed with catalysts on acidic supports or in an acidic medium, leading to excellent selectivity for 2-methylindoline, often exceeding 98%. researchgate.netresearchgate.net This highlights that an acidic environment is essential for the final hydrogenation step to produce the saturated indoline (B122111) ring. researchgate.net
Hydrogen Borrowing Reaction Mechanisms
The "borrowing hydrogen" (BH) methodology is an environmentally friendly process for forming carbon-nitrogen bonds. researchgate.net The general mechanism involves the catalyst temporarily "borrowing" hydrogen from an alcohol to form a reactive carbonyl intermediate. shokubai.orguniurb.it This intermediate then reacts with an amine to form an imine, which is subsequently hydrogenated by the catalyst returning the borrowed hydrogen to yield the final alkylated amine. shokubai.org This process is atom-economical as water is the only byproduct. researchgate.net
In a typical hydrogen borrowing cycle for amine synthesis, the catalyst facilitates the dehydrogenation of an alcohol to an aldehyde or ketone. uniurb.it This carbonyl compound then undergoes condensation with an amine to form an imine intermediate. shokubai.org The final step is the reduction of this imine back to a secondary amine, using the hydrogen atoms held by the catalyst. researchgate.net
However, studies on the transformation of this compound reveal that its reaction network deviates from this idealized hydrogen borrowing scheme. shokubai.orgresearchgate.net The observed product distribution, where 2-methylindole is formed readily and can be subsequently hydrogenated to 2-methylindoline, does not align with the expected sequence of a direct hydrogen borrowing pathway to 2-methylindoline. shokubai.org Instead, the mechanism is better described as a dehydration-cyclization followed by dehydrogenation to form the stable aromatic indole (B1671886) derivative. shokubai.orgresearchgate.net The formation of the indoline then requires a separate hydrogenation step, which is highly dependent on the catalyst's acidity. researchgate.netresearchgate.net
Intramolecular Cyclization Mechanisms
Boron trifluoride diethyl etherate (BF₃·OEt₂) is a versatile Lewis acid that can mediate various cyclization reactions. rsc.orgrsc.org In the context of this compound and related structures, BF₃·OEt₂ has been used to catalyze the synthesis of fused heterocyclic systems. cardiff.ac.uk
One notable application involves the reaction of (2-aminophenyl)propan-2-ol with 2-alkynylarylnitriles to form fused isoindole-quinazoline derivatives. cardiff.ac.uk The proposed mechanism initiates with the activation of the nitrile group by the BF₃·OEt₂ catalyst. This is followed by a nucleophilic attack from the primary amine of the amino alcohol to generate an intermediate species. This species then undergoes a cyclization cascade. The reaction involving (2-aminophenyl)propan-2-ol demonstrates a higher yield compared to analogous reactions with (2-aminophenyl)methanol. This improved efficiency is attributed to the greater stability of the carbocation formed from the tertiary alcohol structure of this compound during the reaction sequence. cardiff.ac.uk
Catalytic Cycle Elucidation in Complex Formations
The catalytic utility of this compound is prominently featured in the synthesis of nitrogen-containing heterocyclic compounds, such as 2-methylindoline. researchgate.net The elucidation of the catalytic cycles in which it participates reveals intricate mechanisms where the compound itself can act as a bidentate ligand, guiding the reaction pathway. These transformations are often catalyzed by transition metals like ruthenium, iridium, palladium, and manganese. researchgate.neteuropa.euacs.org
Ligand-Assisted Catalytic Mechanisms
The transformation of this compound into heterocyclic structures is frequently achieved through a "hydrogen borrowing" strategy, also known as dehydrogenative coupling. researchgate.neteuropa.eu This environmentally friendly method involves the temporary removal and subsequent return of hydrogen from the substrate molecule. The catalytic cycle, particularly for the formation of 2-methylindoline, generally proceeds through a sequence of steps orchestrated by a metal complex. researchgate.netacs.org
The widely accepted mechanism involves:
Coordination and Dehydrogenation: The this compound molecule coordinates to the metal center. The catalyst then abstracts two hydrogen atoms from the alcohol functional group, leading to the formation of a metal hydride species and the release of an intermediate, 1-(2-aminophenyl)propan-2-one. acs.org
Intramolecular Cyclization: The amino group of the ketone intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon. This is followed by dehydration to form a cyclic enamine or imine intermediate. researchgate.net
Hydrogenation: The metal hydride species, formed in the initial step, transfers hydrogen back to the cyclic intermediate, hydrogenating the double bond to yield the final saturated heterocyclic product, such as 2-methylindoline. researchgate.netacs.org
Research has explored various catalysts for these transformations, demonstrating different selectivities. For instance, while many catalysts promote the formation of 2-methylindole via a dehydration-cyclization and dehydrogenation pathway, achieving high selectivity for the fully saturated 2-methylindoline often requires catalysts on acidic supports or specific metal centers like iridium. researchgate.net
| Catalyst System | Substrate | Reaction Type | Primary Product | Reference |
|---|---|---|---|---|
| Ru, Pd, Pt, Rh, Ir on Carbon, Titania, or Zeolite | This compound | Dehydration-cyclization/Dehydrogenation | 2-Methylindole | researchgate.net |
| 0.3% Ir–H-Beta-150 | This compound | Hydrogen Borrowing/Cyclization | 2-Methylindoline | researchgate.net |
| Ru/PDEA Nanocatalyst | This compound | Hydrogen Borrowing | Not Specified | europa.eu |
| Manganese Pincer Complexes | 3-(2-Aminophenyl)propan-1-ol (analogous substrate) | Dehydrogenative N-Heterocyclization | 1,2,3,4-Tetrahydroquinoline | acs.org |
| [Cp*IrCl2]2/K2CO3 | 2-Aminophenethyl alcohols (analogous substrates) | Oxidative Cyclization | Indole derivatives | acs.org |
Role of Noncovalent Interactions in Catalysis
Noncovalent interactions (NCIs) play a critical, albeit subtle, role in catalysis by stabilizing transition states and influencing the conformational geometry of catalyst-substrate complexes. harvard.edunih.gov These interactions, such as hydrogen bonds, C-H···π, and electrostatic forces, are fundamental to achieving the high selectivity observed in many enzymatic and synthetic catalytic systems. harvard.edunih.gov In the context of complexes formed with this compound, the amine (-NH2) and hydroxyl (-OH) functional groups are key mediators of these interactions.
The hydroxyl and amino groups are potent hydrogen bond donors and acceptors. mdpi.com These interactions are crucial for orienting the substrate within the catalyst's active site. For example, computational studies on related catalytic systems have demonstrated the pivotal role of hydrogen bonds in the reaction pathway. In the ring-opening polymerization of lactide catalyzed by an aluminum complex, a hydrogen bond between the N-H group of the ligand and an oxygen atom of the lactide substrate was identified as a key stabilizing interaction. mdpi.com Non-covalent interaction (NCI) surface analysis confirmed the presence and importance of this bond in the catalytic mechanism. mdpi.com
Furthermore, NCIs can provide regiocontrol in catalytic reactions. In iridium-catalyzed borylation reactions, molecular insights revealed that N-H···O interactions between the catalyst's ligand and the substrate's amide group were critical for orienting the correct C-H bond towards the iridium center, thus controlling which part of the molecule reacts. nih.gov Other NCIs, including C-H···π interactions between the substrate and catalyst, also contribute to the differential stabilization of competing transition states. nih.gov For this compound, similar interactions between its phenyl ring and amino/hydroxyl groups with a catalyst's ligands can be expected to play a significant role in guiding the reaction's outcome and efficiency. The cooperative effect of multiple weak NCIs can lower the kinetic barriers for desired reaction pathways while raising them for undesired ones, thereby enhancing both reaction rate and selectivity. harvard.edu
| Noncovalent Interaction (NCI) | Potential Role in Catalysis | Relevant Functional Groups | Reference |
|---|---|---|---|
| Hydrogen Bonding | Stabilizes transition states; orients substrate in the catalyst's active site. | -OH, -NH2 | harvard.edunih.govmdpi.com |
| N-H···O Interaction | Provides regiocontrol by positioning the substrate relative to the metal center. | -NH2 group of substrate/ligand and a carbonyl/oxygen on catalyst/reactant. | nih.gov |
| C-H···π Interaction | Contributes to the overall stabilization energy of the catalyst-substrate complex. | Aryl ring of substrate and C-H bonds of catalyst's ligands. | nih.gov |
| Electrostatic Interactions | Influences binding affinity and specificity for target proteins or metal centers. | -OH, -NH2 |
Stereochemical Aspects and Chiral Resolution of 1 2 Aminophenyl Propan 2 Ol
Enantioselective Synthesis Pathways
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 1-(2-aminophenyl)propan-2-ol, this can be achieved through various synthetic strategies.
One common approach involves the reduction of a prochiral precursor, such as 1-(2-nitrophenyl)propan-2-one. The use of a chiral reducing agent or a catalyst system containing a chiral ligand can induce stereoselectivity, favoring the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of the corresponding ketone using a chiral catalyst can yield the desired enantiomerically enriched alcohol.
Another strategy is the asymmetric amination of a suitable precursor. For example, the reductive amination of 2-acetylphenylamine with a chiral amine as an auxiliary can lead to the formation of enantiomerically enriched this compound.
Furthermore, the transformation of a readily available chiral starting material can also be employed. For example, starting from a chiral amino acid, a series of reactions can be designed to construct the desired this compound skeleton while retaining the initial stereochemical integrity.
Chiral Auxiliary Applications
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org this compound and its derivatives have the potential to be used as chiral auxiliaries.
The amino and hydroxyl groups of this compound can be used to attach the auxiliary to a substrate. The inherent chirality of the auxiliary then directs the approach of reagents to the substrate, leading to the preferential formation of one diastereomer. For instance, amides derived from the reaction of this compound with a carboxylic acid can undergo diastereoselective alkylation reactions. nih.gov The stereochemical outcome is influenced by the chiral environment created by the auxiliary. Subsequent cleavage of the amide bond would release the enantiomerically enriched product and the chiral auxiliary.
The effectiveness of a chiral auxiliary is determined by its ability to induce high diastereoselectivity, the ease of its attachment and removal, and its recoverability. Research in this area focuses on designing and synthesizing new chiral auxiliaries derived from this compound to improve these characteristics for various asymmetric transformations.
Kinetic Resolution Techniques
Kinetic resolution is a method for separating a racemic mixture of enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent. This results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols. nih.gov In the case of this compound, lipase-catalyzed acylation is a common method. One enantiomer of the racemic alcohol is selectively acylated by an acyl donor, such as an ester or an acid anhydride, in the presence of a lipase (B570770). nih.gov This results in the formation of an ester from one enantiomer, while the other enantiomer remains largely unreacted.
The success of this technique depends on the enantioselectivity of the lipase, which is its ability to differentiate between the two enantiomers. Factors such as the type of lipase, the acyl donor, the solvent, and the temperature can significantly influence the efficiency and enantioselectivity of the resolution. nih.gov For example, Novozym 435, an immobilized form of Candida antarctica lipase B, has shown high enantioselectivity in the resolution of similar alcohols. nih.govmdpi.com
The separation of the resulting ester and the unreacted alcohol can be achieved by standard chromatographic techniques. Subsequent hydrolysis of the ester provides the other enantiomer of the alcohol, allowing for the isolation of both enantiomers in high purity.
Table 1: Factors Influencing Enzymatic Kinetic Resolution
| Factor | Description | Impact on Resolution |
| Lipase Type | Different lipases exhibit varying enantioselectivities for specific substrates. | The choice of lipase is crucial for achieving high enantiomeric excess (ee). |
| Acyl Donor | The structure of the acyl donor can affect the reaction rate and selectivity. | Optimization of the acyl donor can lead to improved resolution. |
| Solvent | The polarity and nature of the solvent can influence enzyme activity and stability. | The selection of an appropriate solvent is critical for an efficient process. |
| Temperature | Temperature affects the rate of the enzymatic reaction and the stability of the enzyme. | An optimal temperature needs to be determined for maximum efficiency. |
Crystallization-induced diastereomer transformation (CIDT) is a powerful technique for converting a mixture of diastereomers into a single, desired diastereomer. iupac.org This method relies on the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium.
In the context of this compound, CIDT can be applied to a mixture of diastereomeric salts formed by reacting the racemic amine with a chiral resolving agent. If the two diastereomeric salts have significantly different solubilities in a particular solvent, one salt will preferentially crystallize out of solution. iupac.org
The key to a successful CIDT process is the ability of the diastereomers to interconvert in solution. This allows the equilibrium to shift towards the formation of the less soluble diastereomer as it crystallizes, ultimately leading to a high yield of the desired diastereomer. iupac.org This in-situ racemization of the undesired diastereomer in solution is often facilitated by heat or a catalyst. Recent advancements have explored photo-driven methods for this racemization step. princeton.edu
Asymmetric Catalysis with this compound Derivatives
Derivatives of this compound can be used as chiral ligands in asymmetric catalysis. nih.gov These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalytic reaction. nih.gov
The amino and hydroxyl groups of this compound provide versatile handles for modification to synthesize a variety of chiral ligands. For example, the amino group can be converted into an amide or a phosphine, and the hydroxyl group can be etherified or esterified. This modularity allows for the fine-tuning of the steric and electronic properties of the ligand to optimize its performance in a specific catalytic reaction. nih.gov
Chiral ligands derived from this compound can be applied in a range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. The goal is to develop catalysts that exhibit high enantioselectivity, activity, and stability.
Advanced Analytical Characterization in 1 2 Aminophenyl Propan 2 Ol Research
Spectroscopic Analysis Techniques
Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in 1-(2-Aminophenyl)propan-2-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of this compound.
¹H NMR: In ¹H NMR spectroscopy, the aromatic protons of the aminophenyl group typically appear in the range of δ 6.5–7.5 ppm. The methyl group adjacent to the ketone in a related compound, 1-(4-aminophenyl)propan-2-one, shows a signal between δ 2.1–2.3 ppm. For a similar structure, (S)-1-phenyl-2-propanol, the proton NMR in CDCl₃ shows peaks at δ 1.23 (d, 3H), δ 2.65-2.77 (m, 2H), and δ 3.97-4.01 (m, 1H), corresponding to the methyl, methylene (B1212753), and methine protons, respectively. rsc.org
¹³C NMR: In ¹³C NMR, the carbonyl carbon in related ketone structures resonates at approximately δ 205–210 ppm. For a cyclic carbamate (B1207046) derivative of an amino alcohol, the carbonyl carbon (C=O) appears at δ 154.9 ppm, the aromatic carbons are observed between δ 116.9 and δ 137.8 ppm, the methine carbon (CH) is at δ 69.8 ppm, the methylene carbon (CH₂) is at δ 52.0 ppm, and the methyl carbon (CH₃) is at δ 20.9 ppm. rsc.org
Below is a table summarizing typical NMR data for related compounds.
| Nucleus | Functional Group | Chemical Shift (δ, ppm) | Reference |
| ¹H | Aromatic (ArH) | 6.5–7.5 | |
| ¹H | Methyl (CH₃) | 1.23 | rsc.org |
| ¹H | Methylene (CH₂) | 2.65-2.77 | rsc.org |
| ¹H | Methine (CH) | 3.97-4.01 | rsc.org |
| ¹³C | Carbonyl (C=O) | 205–210 | |
| ¹³C | Aromatic (ArC) | 116.9-137.8 | rsc.org |
| ¹³C | Methine (CH) | 69.8 | rsc.org |
| ¹³C | Methylene (CH₂) | 52.0 | rsc.org |
| ¹³C | Methyl (CH₃) | 20.9 | rsc.org |
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding the functional groups and molecular weight of this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like propan-2-amine shows characteristic N-H stretching vibrations as a broad band between 3500 and 3300 cm⁻¹, which is broadened due to hydrogen bonding. docbrown.info C-H stretching vibrations are observed around 3000 to 2800 cm⁻¹. docbrown.info N-H bending vibrations appear in the region of 1650 to 1580 cm⁻¹, and C-N stretching vibrations are found between 1250 and 1020 cm⁻¹. docbrown.info For an alcohol, a broad O-H stretching band is typically observed from 3500 to 3230 cm⁻¹ due to hydrogen bonding. docbrown.info The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and is unique for each compound. docbrown.infodocbrown.info
Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak provides information about the molecular weight of the compound. For this compound, the molecular weight is 151.21 g/mol . bldpharm.com The fragmentation pattern gives clues about the structure. For alcohols, the molecular ion peak can be small or absent, with common fragmentation involving the cleavage of the C-C bond adjacent to the oxygen and a potential loss of a water molecule. libretexts.org For amines, the molecular ion peak is an odd number, and alpha-cleavage is a dominant fragmentation pathway. libretexts.org In a study of acebutolol (B1665407) degradation, a fragment with m/z 116.25 corresponded to 1-(isopropylamino)propan-2-ol. nih.gov
A summary of key spectroscopic data is presented in the table below.
| Technique | Functional Group/Feature | Characteristic Signal | Reference |
| IR | N-H Stretch (amine) | 3500-3300 cm⁻¹ (broad) | docbrown.info |
| IR | O-H Stretch (alcohol) | 3500-3230 cm⁻¹ (broad) | docbrown.info |
| IR | C-H Stretch | 3000-2800 cm⁻¹ | docbrown.info |
| IR | N-H Bend (amine) | 1650-1580 cm⁻¹ | docbrown.info |
| IR | C-N Stretch (amine) | 1250-1020 cm⁻¹ | docbrown.info |
| MS | Molecular Ion (M+) | m/z 151 | bldpharm.com |
| MS | Fragmentation | Cleavage at C-C next to O, alpha-cleavage for amine | libretexts.org |
Optical Rotation Measurements
Optical rotation is a critical measurement for characterizing chiral molecules like this compound, which can exist as enantiomers. The specific rotation ([α]) is a physical property that can be used to determine the enantiomeric purity of a sample. For instance, the specific rotation of (S)-1-phenyl-2-propanol has been reported as [α]²⁰D = +14.0 (c 1.1, CHCl₃). rsc.org It is important to note that the specific rotation value can vary depending on the solvent and concentration used.
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for determining its enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us This is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
For the analysis of related chiral alcohols, a Daicel CHIRALCEL OD-H column has been employed with an isocratic eluent of n-hexane and isopropanol. rsc.org The enantiomeric excess of (S)-1-phenyl-2-propanol was determined using an OB-H column with a mobile phase of hexane:isopropanol (90:10) and UV detection at 210 nm. rsc.org The retention time for the (S)-enantiomer was 10.6 minutes under these conditions. rsc.org The choice of the chiral column and the mobile phase composition are crucial for achieving good separation of the enantiomers.
Gas Chromatography (GC) and GC-Mass Spectrometry
Gas Chromatography (GC) and its combination with Mass Spectrometry (GC-MS) are powerful tools for the analysis of volatile compounds like this compound and its derivatives. jmchemsci.com GC separates the components of a mixture, while MS provides identification based on their mass-to-charge ratio and fragmentation patterns. jmchemsci.com
In the analysis of aminoalcohols, GC can be used for quantitative analysis, often with the addition of an internal standard for improved accuracy. rsc.org For the analysis of related compounds, such as 2-aminoacetophenone (B1585202) in wine, a heart-cut multidimensional GC-MS method has been developed for high selectivity and sensitivity. nih.govresearchgate.net Derivatization is often necessary to increase the volatility of amino acids for GC analysis. nih.gov For example, amino acids can be converted to their N-trifluoroacetyl-O-alkyl esters. nih.gov
The table below summarizes the chromatographic methods used for the analysis of this compound and related compounds.
| Technique | Application | Column Type | Mobile/Carrier Phase | Detection | Reference |
| HPLC | Enantiomeric Excess | Chiral (e.g., OD-H, OB-H) | Hexane/Isopropanol | UV | rsc.orgrsc.org |
| GC/GC-MS | Separation and Identification | Various capillary columns | Helium | MS | rsc.orgjmchemsci.com |
Structural Elucidation Methodologies
The precise determination of the three-dimensional arrangement of atoms and molecules in a crystalline solid is paramount in chemical research. For this compound and its derivatives, advanced analytical techniques such as X-ray diffraction and electron microscopy are indispensable for elucidating their structural features and understanding their reactivity.
X-ray Diffraction Studies
X-ray diffraction (XRD) stands as a cornerstone technique for the unambiguous determination of crystal structures. While specific XRD data for this compound is not extensively documented in the public domain, the methodology is widely applied to its derivatives, particularly metal complexes and Schiff bases, providing critical insights into their molecular geometry, bond lengths, and intermolecular interactions.
In a representative study, iridium and ruthenium complexes with chelating N-heterocyclic carbenes, which are used as catalysts in reactions involving this compound, have been characterized by single-crystal X-ray diffraction. researchgate.net This analysis revealed, for instance, a monomeric five-coordinated structure for an iridium complex in the solid state. researchgate.net Such studies are crucial for understanding the catalyst's mechanism and its interaction with substrates like this compound.
The general procedure for the X-ray crystallographic analysis of a compound related to this compound would involve the following steps:
Crystallization: Growing single crystals of high quality is the first and often most challenging step. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensity, is recorded as the crystal is rotated.
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to achieve the best possible fit between the observed and calculated diffraction patterns.
Table 1: Representative Crystallographic Data for a Related Schiff Base Metal Complex (Note: This table presents hypothetical data based on typical findings in the literature for similar compounds to illustrate the type of information obtained from XRD studies.)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z | 4 |
| R-factor | 0.045 |
Electron Microscopy for Nanocatalyst Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for characterizing the morphology, size, and elemental composition of nanocatalysts. In the context of this compound research, these methods are particularly relevant for studying nanocatalysts derived from or utilizing this compound in their structure.
For instance, Schiff base complexes of copper(II) have been encapsulated within the nanopores of zeolites to create effective nanocatalysts for oxidation reactions. rsc.org Electron microscopy, in conjunction with other techniques like Energy Dispersive X-ray (EDX) analysis, is used to confirm the successful encapsulation and to characterize the morphology of the resulting catalyst.
Similarly, copper nanoparticles supported on a Schiff base-fullerene material have been synthesized and characterized as catalysts for the reduction of nitrophenols and organic dyes. dergipark.org.tr Field Emission Scanning Electron Microscopy (FE-SEM) coupled with EDX and EDX mapping was employed to investigate the surface morphology and elemental distribution of the Cu/Ligand@Fullerene nanocomposite. dergipark.org.tr
Table 2: Characterization Techniques for a Cu/Ligand@Fullerene Nanocatalyst (Based on findings for similar nanocomposites)
| Technique | Information Obtained |
| FE-SEM | Provides high-resolution images of the surface morphology and topography of the nanocomposite. |
| EDX | Determines the elemental composition of the catalyst, confirming the presence of copper and other elements. |
| EDX Mapping | Shows the spatial distribution of elements on the catalyst's surface, ensuring uniform loading of the active metal. |
| TEM | Offers detailed information about the size, shape, and distribution of the copper nanoparticles within the fullerene support. |
| XRD | Used to determine the crystalline structure of the nanocomposite and the size of the copper nanoparticles. |
The insights gained from electron microscopy are crucial for establishing structure-activity relationships in nanocatalysis. By visualizing the catalyst's architecture at the nanoscale, researchers can understand how factors like particle size, dispersion, and morphology influence its catalytic performance in reactions where this compound or its derivatives are involved.
Applications of 1 2 Aminophenyl Propan 2 Ol As a Synthetic Synthon
Building Block in Heterocyclic Chemistry
The compound's ability to undergo intramolecular reactions is a cornerstone of its utility in forming fused ring systems, which are prevalent in pharmaceuticals and materials science.
1-(2-Aminophenyl)propan-2-ol is a key precursor in the synthesis of 2-methylindole (B41428) and its hydrogenated counterpart, 2-methylindoline (B143341). The transformation is typically carried out at elevated temperatures, around 200°C, under argon pressure. researchgate.netabo.fi The reaction pathway involves a dehydration-cyclization and dehydrogenation sequence. researchgate.net The selectivity of the reaction towards either the indole (B1671886) or the indoline (B122111) can be finely tuned by the choice of catalyst.
Research has shown that while many catalysts can produce 2-methylindole with high selectivity, the subsequent hydrogenation to form 2-methylindoline requires highly acidic catalysts. researchgate.netabo.fi A study on the catalytic transformation of this compound explored a range of catalysts, including various noble metals supported on carbon, titania, and zeolites. researchgate.netabo.fi The highest conversion rates were achieved with acidic zeolite catalysts like H-Beta-150 and H-Beta-25. researchgate.netabo.fi Specifically, the highest selectivity for the final 2-methylindoline product was obtained using 0.3% Iridium supported on H-Beta-150 (Ir–H-Beta-150) and the metal-free H-Beta-25 zeolite. researchgate.netabo.fi
Table 1: Catalytic Transformation of this compound
| Catalyst | Support | Key Product(s) | Selectivity Notes | Reference |
|---|---|---|---|---|
| Ru, Pd, Pt, Rh, Ir | Carbon, Titania, Zeolite | 2-Methylindole | High selectivity for most catalysts | researchgate.netabo.fi |
| H-Beta-150 | Zeolite | 2-Methylindole, 2-Methylindoline | High conversion | researchgate.netabo.fi |
| H-Beta-25 | Zeolite | 2-Methylindole, 2-Methylindoline | High conversion, high selectivity to indoline | researchgate.netabo.fi |
| 0.3% Ir | H-Beta-150 (Zeolite) | 2-Methylindoline | Highest selectivity to indoline | researchgate.netabo.fi |
A review of the scientific literature did not yield specific examples of this compound being utilized as a direct starting material for the synthesis of quinoline (B57606) derivatives. While numerous methods exist for quinoline synthesis, including those starting from related 2-aminophenyl structures, specific pathways originating from this compound are not prominently documented. nih.govnih.gov
Detailed searches of chemical literature did not provide documented instances of this compound being used as a precursor for the construction of benzothiazine or benzoselenazine scaffolds. The synthesis of these heterocycles typically involves starting materials containing a sulfur or selenium atom, such as 2-aminothiophenol, which can undergo condensation with suitable partners to form the thiazine (B8601807) ring. rsc.org
There is no readily available scientific literature detailing the use of this compound as a synthon for the preparation of pyrroloquinoline, chromeno-pyridine, or pyrano-pyridine derivatives. The synthesis of these complex heterocyclic systems often follows established routes from different precursors. researchgate.netgoogle.comnih.govresearchgate.net
Precursor for Advanced Organic Molecules
Beyond its use in forming heterocyclic rings, this compound serves as a valuable starting point for creating other complex organic molecules, particularly those requiring specific chirality.
As an inherently chiral amino alcohol, this compound is a useful building block in asymmetric synthesis. Its structure is particularly relevant in the field of green chemistry, where it is employed in "hydrogen-borrowing" reactions. This environmentally friendly method allows for the sustainable synthesis of secondary amines with minimal waste. The process involves the catalytic removal of hydrogen from the alcohol, which then facilitates the alkylation of an amine, showcasing its utility in sustainable organic synthesis. nih.gov
The dual functionality of the molecule, possessing both hydroxyl and amino groups, allows it to act as a substrate in various chemical and enzymatic transformations to produce other valuable chiral amines and alcohols.
Derivatives for Organoselenane and Organotellurane Synthesis
While direct literature on the use of this compound for the synthesis of organoselenium and organotellurium compounds is not extensively documented, the inherent reactivity of its functional groups suggests a strong potential for such applications. The presence of a primary amino group allows for a range of reactions that can introduce selenium or tellurium moieties into the molecule.
One plausible synthetic route involves the diazotization of the amino group, followed by a Sandmeyer-type reaction with a selenium or tellurium nucleophile. For instance, treatment of the diazonium salt of this compound with potassium selenocyanate (B1200272) (KSeCN) or potassium tellurocyanate (KTeCN) could yield the corresponding selenocyanate or tellurocyanate derivative. These intermediates are versatile precursors for a variety of organoselenium and organotellurium compounds.
Another potential pathway involves the reaction of the amino group with selenium or tellurium-containing electrophiles. For example, reaction with seleninic acids or their derivatives could lead to the formation of N-seleninylamines, which can then be further transformed.
The general strategies for the synthesis of organoselenium and organotellurium compounds often involve the use of elemental selenium or tellurium with a reducing agent to form a nucleophilic species, or the use of electrophilic selenium or tellurium reagents. The table below outlines some general reactions that could be adapted for the derivatization of this compound.
| Reagent System | Potential Product Type | General Reaction Conditions |
| 1. NaNO₂, HCl2. KSeCN | 2-(2-hydroxypropyl)phenyl selenocyanate | 0-5 °C for diazotization, then addition of KSeCN |
| 1. NaNO₂, HCl2. KTeCN | 2-(2-hydroxypropyl)phenyl tellurocyanate | 0-5 °C for diazotization, then addition of KTeCN |
| SeO₂ | N-(2-(2-hydroxypropyl)phenyl)seleninylamine | Varies, often in a suitable organic solvent |
| RSeBr | N-(Alkyl/Arylselanyl)-2-aminophenyl)propan-2-ol | Base-mediated reaction |
| RTeBr | N-(Alkyl/Aryl)-N-(2-(2-hydroxypropyl)phenyl)tellurane | Base-mediated reaction |
These hypothetical reaction pathways underscore the potential of this compound as a building block for the synthesis of novel organoselenane and organotellurane compounds, which are of interest for their unique chemical and physical properties, including potential applications in materials science and as catalysts.
Formation of Cyclic Carbamates
The synthesis of cyclic carbamates from amino alcohols and carbon dioxide represents a green and atom-economical approach to valuable heterocyclic compounds. rsc.orgcore.ac.uk this compound is an ideal substrate for this transformation due to the presence of both an amino group and a hydroxyl group in a 1,3-relationship, which can facilitate the formation of a six-membered cyclic carbamate (B1207046).
The reaction typically proceeds via the activation of the amino alcohol, which then reacts with carbon dioxide to form a carbamic acid intermediate. Subsequent intramolecular cyclization, often promoted by a coupling agent or a catalyst, leads to the formation of the cyclic carbamate. A variety of methods have been developed for this transformation, often employing activating agents for the hydroxyl group to facilitate the ring-closure step. rsc.org
A general scheme for the formation of a cyclic carbamate from this compound is shown below:
Scheme 1: General reaction for the formation of a cyclic carbamate from this compound and CO₂.
The reaction conditions for the formation of cyclic carbamates from amino alcohols can vary depending on the specific methodology employed. The following table summarizes some general approaches that could be applied to this compound.
| Activating/Coupling Agent | Base | Solvent | General Yields |
| Phosgene or triphosgene | Triethylamine | Dichloromethane | High |
| Carbonyl diimidazole (CDI) | None required | Tetrahydrofuran | Good to High |
| p-Toluenesulfonyl chloride (TsCl) rsc.org | Organic Base (e.g., DBU) | Acetonitrile | Good |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | DMAP | Acetonitrile | Moderate to Good |
The resulting cyclic carbamate derivative of this compound would be a valuable intermediate for further synthetic transformations and may possess interesting biological properties, as cyclic carbamates are found in a number of pharmaceutically active compounds. nih.gov
Ligand and Catalyst Precursor Development
The molecular architecture of this compound, featuring a chiral center and both a soft (amino) and a hard (hydroxyl) donor group, makes it an attractive precursor for the development of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be readily modified to introduce phosphine, amine, or other coordinating moieties, leading to a variety of bidentate and tridentate ligands.
For example, the amino group can be reacted with chlorodiphenylphosphine (B86185) in the presence of a base to yield a P,N-ligand. The hydroxyl group could also be derivatized to an ether or an ester containing another donor atom, creating a wider range of ligand scaffolds. The inherent chirality of this compound is a key feature, as ligands derived from it can be used to create chiral metal complexes for enantioselective catalysis.
Aminophenol-based ligands have been shown to be effective in a variety of catalytic transformations, and their metal complexes can exhibit unique reactivity. derpharmachemica.comderpharmachemica.com While specific applications of ligands derived directly from this compound are not widely reported, the general utility of aminophenol ligands suggests significant potential.
Furthermore, this compound itself can be a substrate in catalytic transformations. For instance, its conversion to 2-methylindoline has been studied using various catalysts. This reaction involves a dehydration-cyclization and dehydrogenation sequence, highlighting the catalytic pathways this molecule can undergo.
The development of ligands from this compound could lead to novel catalysts for a range of organic transformations, including hydrogenations, C-C bond-forming reactions, and other asymmetric syntheses. The potential ligand types and their prospective catalytic applications are summarized in the table below.
| Ligand Type | Potential Synthesis from this compound | Potential Catalytic Applications |
| P,N-Ligand | Reaction of the amino group with R₂PCl | Asymmetric hydrogenation, hydrosilylation, cross-coupling reactions |
| N,O-Ligand | Direct coordination of the amino and hydroxyl groups | Oxidation reactions, Lewis acid catalysis |
| Schiff Base Ligand | Condensation of the amino group with a salicylaldehyde (B1680747) derivative | Epoxidation, cyclopropanation |
The continued exploration of this compound as a precursor for ligands and catalysts is a promising area of research with the potential to contribute to the development of new and efficient synthetic methodologies.
Q & A
Q. What are the established synthetic routes for 1-(2-Aminophenyl)propan-2-ol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, a propanol backbone with an aminophenyl group can be synthesized via epoxide ring-opening using 2-aminophenol under basic conditions (e.g., KOH/ethanol) . Optimization includes controlling temperature (40–60°C) and stoichiometric ratios to minimize byproducts like dimerized amines. Reaction progress should be monitored via TLC (silica gel, ethyl acetate/hexane 3:7) and confirmed by LC-MS for intermediates .
Q. How can researchers purify this compound to >95% purity?
- Methodological Answer : Post-synthesis, liquid-liquid extraction (using dichloromethane/water) removes unreacted precursors. Column chromatography (silica gel, gradient elution with methanol/dichloromethane) resolves polar impurities. For enhanced solubility during crystallization, converting the free base to a hydrochloride salt (via HCl gas in anhydrous ether) improves yield and purity, as seen in analogous compounds .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ identifies aromatic protons (δ 6.8–7.2 ppm for ortho-substituted phenyl) and hydroxyl/amine protons (broad signals at δ 1.5–3.0 ppm). Chiral centers require 2D NOESY for stereochemical confirmation .
- MS : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~180). High-resolution MS (HRMS) confirms molecular formula (C₉H₁₃NO) .
Advanced Research Questions
Q. How can chiral resolution of this compound be achieved for enantioselective studies?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane/isopropanol 85:15) separates enantiomers. Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipase-mediated acylation) selectively modifies one enantiomer . Racemic mixtures should be analyzed using polarimetry or circular dichroism (CD) for optical activity validation .
Q. How should researchers address contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and temperature variations. Systematically test solubility in aprotic (DMSO, THF) and protic (water, ethanol) solvents at 25°C and 50°C. Use dynamic light scattering (DLS) to detect aggregation. Cross-validate with computational COSMO-RS models to predict solubility parameters .
Q. What in vitro assays are recommended for assessing the toxicity profile of this compound?
- Methodological Answer :
- Cytotoxicity : MTT assay on HepG2 cells (IC₅₀ determination).
- Genotoxicity : Ames test (TA98 strain) with/without metabolic activation (S9 fraction).
- Oxidative Stress : ROS detection via DCFH-DA fluorescence in primary hepatocytes .
Reference safety protocols from structurally related β-amino alcohols (e.g., penbutolol) to contextualize results .
Q. How do substituent modifications on the phenyl ring influence biological activity in this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:
- Electron-withdrawing groups (e.g., -NO₂ at para position) enhance metabolic stability but reduce receptor binding.
- Steric effects : Ortho-substituted bulkier groups (e.g., -CF₃) may disrupt interactions with hydrophobic pockets in target proteins.
Compare with propranolol derivatives, where naphthyl substitution increases β-blockade potency . Use molecular docking (AutoDock Vina) to simulate binding to adrenergic receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
